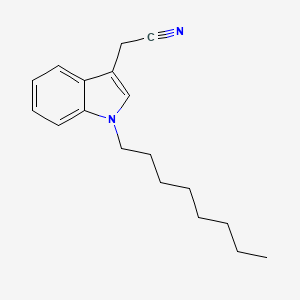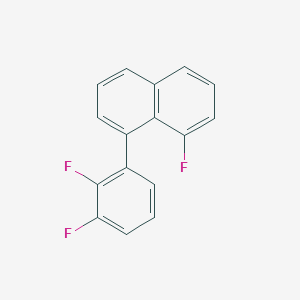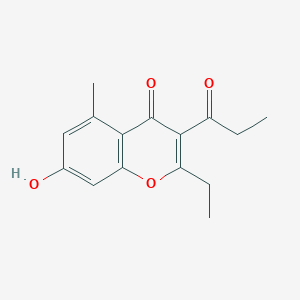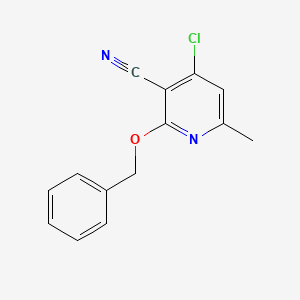
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable amine, followed by cyclization. One common method includes the use of hydrazine hydrate in methanolic solutions . The reaction is carried out under anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antitubercular activities.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves the reduction of the nitro group to form reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets bacterial enzymes and disrupts essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carbohydrazide
- 5-Nitrofuran-2-yl methylene hydrazine
- 5-Nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide
Uniqueness
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its combined nitrofuran and tetrahydroquinazolinone structures, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
CAS No. |
61378-80-1 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H11N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h5-6H,1-4H2,(H,13,14,16) |
InChI Key |
ZFCDDFLYSNHACR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11855010.png)

![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)


![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)




![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
